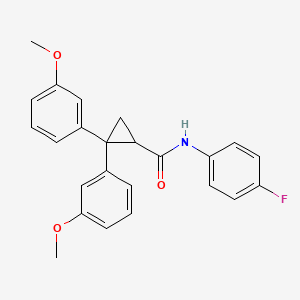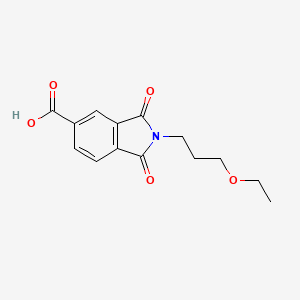
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as BDP-9066, is a cyclopropane carboxamide compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to act on the endocannabinoid system. This system plays a role in regulating various physiological processes such as pain, inflammation, and appetite. N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is thought to modulate the activity of the endocannabinoid system by binding to cannabinoid receptors, which may result in its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide may have anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been evaluated for its potential to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for more precise targeting of the endocannabinoid system and reduces the potential for off-target effects. However, one limitation is the lack of information regarding its pharmacokinetics and toxicity, which may affect its suitability for use in clinical trials.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide and its potential therapeutic applications. Studies are needed to evaluate its pharmacokinetics and toxicity, as well as its efficacy in clinical trials. Additionally, future research may focus on developing derivatives of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde in the presence of sodium hydride to form N-(4-fluorophenyl)-3-methoxybenzamide. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to yield the final product, N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been evaluated for its anti-tumor properties, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, studies have shown that N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide may have anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-28-20-7-3-5-16(13-20)24(17-6-4-8-21(14-17)29-2)15-22(24)23(27)26-19-11-9-18(25)10-12-19/h3-14,22H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALDHDPJGYYZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)


![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4966253.png)

![methyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-isoleucinate](/img/structure/B4966270.png)
![3-[(2-hydroxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4966281.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4966290.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4966298.png)

![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)